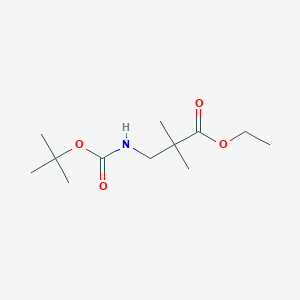

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate

Descripción general

Descripción

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate is an organic compound commonly used in synthetic organic chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amines during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Mecanismo De Acción

Target of Action

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate, also known as Ethyl 3-(Boc-amino)-2,2-dimethylpropionate, is a tert-butyloxycarbonyl (Boc)-protected amino acid derivative . The primary targets of this compound are amino acids involved in peptide synthesis .

Mode of Action

This compound acts as a starting material in dipeptide synthesis . The Boc group in the compound serves as a protecting group for the amino group during peptide synthesis . This protection prevents unwanted reactions with the multiple reactive groups of the amino acid anions . The Boc group can be selectively removed (deprotected) under mild conditions using reagents like oxalyl chloride .

Biochemical Pathways

The compound plays a crucial role in the synthesis of dipeptides, which are essential components of proteins . The Boc-protected amino acid ionic liquids (Boc-AAILs), derived from this compound, enhance amide formation in peptide synthesis . This process affects the peptide synthesis pathway, leading to the formation of dipeptides .

Pharmacokinetics

The Boc-AAILs derived from this compound are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) and thus its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of dipeptides . The compound, through its Boc-AAILs, enhances amide formation, leading to the synthesis of dipeptides in satisfactory yields .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the deprotection of the Boc group takes place under room temperature conditions . Additionally, the solubility of the Boc-AAILs in different solvents can influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

It is known that the compound is derived from commercially available tert-butyloxycarbonyl-protected amino acids . These protected amino acids are used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Molecular Mechanism

It is known to participate in dipeptide synthesis, suggesting it may interact with enzymes and other biomolecules involved in this process

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Metabolic Pathways

Given its role in dipeptide synthesis, it may interact with enzymes and cofactors involved in this process

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate typically involves the reaction of 3-amino-2,2-dimethylpropanoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The resulting product is then esterified with ethanol to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency, versatility, and sustainability of the process . These systems allow for continuous production with better control over reaction conditions and yields.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate plays a crucial role in the synthesis of biologically active compounds. Its applications include:

- Peptide Synthesis : The Boc protecting group is widely used in peptide synthesis to protect amino groups during coupling reactions. This allows for the selective formation of peptide bonds without interference from other functional groups.

- Drug Development : Compounds derived from this molecule have been investigated for their potential as therapeutic agents. For instance, derivatives have shown activity against various diseases, including cancer and infectious diseases.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of anticancer agents using this compound as a key intermediate. The Boc-protected amino acid was coupled with various acyl chlorides to yield potent cytotoxic compounds with IC50 values in the low micromolar range.

Polymer Chemistry

In polymer chemistry, this compound is utilized in the preparation of functionalized polymers:

- Polymerization Reactions : this compound can be used to create copolymers through radical polymerization techniques. The presence of the Boc group allows for post-polymerization modifications.

- Biodegradable Polymers : Research has indicated that polymers synthesized from this compound exhibit biodegradability, making them suitable for applications in drug delivery systems and environmentally friendly materials.

In biochemistry, this compound is used for:

- Enzyme Inhibitors : Derivatives have been studied as enzyme inhibitors, particularly in protease inhibition. The ability to modify the Boc group allows for fine-tuning of binding affinities.

- Labeling and Detection : The compound can be used as a labeling agent in biochemical assays due to its ability to form stable conjugates with proteins and nucleic acids.

Case Study: Enzyme Inhibition Studies

A recent study explored the use of Boc-protected amino acids as inhibitors for specific proteases involved in disease pathways. The results indicated that modifications to the Boc group significantly influenced inhibitory activity, highlighting the importance of structural design in drug development.

Comparación Con Compuestos Similares

Ethyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxyphenyl)propanoate: Similar structure with a methoxyphenyl group.

tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.

Uniqueness: Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate is unique due to its specific structure, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications requiring selective protection and deprotection of amines .

Actividad Biológica

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate is a compound with notable biological activity, particularly in the realm of medicinal chemistry and drug development. This article provides a detailed overview of its biological properties, synthesis, and potential applications based on various research findings.

- Molecular Formula: C₁₈H₂₇NO₄

- Molecular Weight: 321.41 g/mol

- CAS Number: 2110983-16-7

Synthesis and Derivatives

The synthesis of this compound often involves the protection of amino groups to enhance stability and bioavailability. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. The compound can be synthesized through various methods that include alkylation and acylation reactions, often yielding high purity products suitable for biological testing .

Anticancer Properties

Recent studies have indicated that compounds with the Boc protecting group exhibit significant anticancer activity. For instance, derivatives of Boc-amino acids have been shown to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle progression .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .

Case Studies

- Study on Anticancer Activity : A study published in Molecules explored the synthesis of Boc-protected amino acids and their derivatives, revealing their potential as anticancer agents. The study highlighted that certain derivatives could induce apoptosis in cancer cells while sparing normal cells .

- Antimicrobial Testing : In a comparative study, this compound was tested against standard strains of bacteria such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent .

Research Findings

Propiedades

IUPAC Name |

ethyl 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-16-9(14)12(5,6)8-13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBMJQSOIZGTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.